Cas no 60158-81-8 ((1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol)
![(1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol structure](https://it.kuujia.com/scimg/cas/60158-81-8x500.png)
60158-81-8 structure
Nome del prodotto:(1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
(1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- 8-isoquinolinol, 1,2,3,4-tetrahydro-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxy-1-naphthalenyl]-1,3-dimethyl-, (1R,3R)-
- ZQSUAGVTKAZDJV-UHFFFAOYSA-N
- 7-[5-Hydroxy-2-(hydroxymethyl)-4-methoxy-1-naphthyl]-1,3-dimethyl-1,2,3,4-tetrahydro-8-isoquinolinol #
- Dioncopeltin a
- CHEBI:31503
- 7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- Dioncopeltine A
- DTXSID60975583
- 60158-81-8
- Triphyopeltine
- CHEMBL222805
- Q27104193
- CIV_4.1
- CIV8_2.1
-
- Inchi: InChI=1S/C23H25NO4/c1-12-9-14-7-8-17(23(27)20(14)13(2)24-12)21-15(11-25)10-19(28-3)22-16(21)5-4-6-18(22)26/h4-8,10,12-13,24-27H,9,11H2,1-3H3/t12-,13-/m1/s1
- Chiave InChI: ZQSUAGVTKAZDJV-CHWSQXEVSA-N
- Sorrisi: CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3CO)OC)O)O
Proprietà calcolate
- Massa esatta: 379.17845
- Massa monoisotopica: 379.17835828g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 28
- Conta legami ruotabili: 3
- Complessità: 531
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 82Ų
Proprietà sperimentali
- PSA: 81.95
(1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol Letteratura correlata
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
60158-81-8 ((1R,3R)-7-[5-hydroxy-2-(hydroxymethyl)-4-methoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol) Prodotti correlati
- 2138573-25-6(4-fluoro-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine)
- 1337798-65-8(4-bromo-2-(pyrrolidin-2-yl)phenol)
- 2097932-26-6(1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide)
- 2789-92-6(3,5-Dichloroanthranilic acid)
- 6988-81-4(Petunidin-3-O-glucoside chloride)
- 2228963-48-0(2-chloro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol)
- 1261784-93-3(3-(3-Methyl-2-(trifluoromethoxy)benzoyl)pyridine)
- 725743-41-9(2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone)
- 2197811-89-3(2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine)
- 1805955-86-5(2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
